1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 193538-22-6. It has a molecular weight of 249.31 . The compound is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) .Scientific Research Applications
Palladium-Catalyzed CH Functionalization
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is utilized in oxindole synthesis, involving palladium-catalyzed CH functionalization. This method is significant in medicinal chemistry synthesis, particularly for creating enzyme inhibitors, showcasing its potential in pharmaceutical research (Magano et al., 2014).
Formation of PMB Esters
The compound plays a role in the spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This process is particularly effective for the formation of PMB esters, which may be beneficial in the esterification of complex or sensitive substrates in chemical research (Shah et al., 2014).
Debenzylation Reactions
In the field of organic synthesis, this compound is involved in oxidative debenzylation reactions. These processes are important for removing protecting groups in the synthesis of various compounds, compatible with several functional groups (Yoo et al., 1990).
Preparation of p-Methoxybenzyl Esters
This compound is also used in the efficient and convenient preparation of p-methoxybenzyl esters under mild conditions. It allows selective protection of carboxylic acids, crucial in organic synthesis involving enolisable ketones and alcohol groups (Wang et al., 2000).
Synthesis of Antimicrobial Agents
This compound is involved in the synthesis of new pyridine derivatives with antimicrobial activity. These derivatives exhibit variable and modest activity against bacteria and fungi, indicating its potential in developing new antimicrobial compounds (Patel et al., 2011).
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and other enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWCFNPIWERET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397984 | |
Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-22-6 | |
Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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